molecular formula C22H26N2O3S B2537189 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide CAS No. 941971-52-4

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide

Cat. No.: B2537189
CAS No.: 941971-52-4
M. Wt: 398.52
InChI Key: WFNUXPDIVVYDJF-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroquinoline ring, which is further linked to a cyclohexanecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

The compound acts as an inhibitor of the NLRP3 inflammasome . Activation of the NLRP3 inflammasome is controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . The compound interferes with this process, thereby inhibiting the activation of the NLRP3 inflammasome .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome affects several biochemical pathways. The NLRP3 inflammasome is involved in the production of proinflammatory factors including IL-1β, as well as neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS) . By inhibiting the NLRP3 inflammasome, the compound reduces the production of these factors .

Result of Action

The inhibition of the NLRP3 inflammasome by N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide results in a decrease in the production of proinflammatory factors and neurotoxic mediators . This can contribute to a reduction in neuronal cell death and injuries , making it a potential therapeutic strategy for neuroinflammatory diseases .

Biochemical Analysis

Biochemical Properties

It has been found that this compound can act as an effective organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Preliminary studies suggest that this compound may have weak effects on the generation of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-a) . These findings suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, and solvents like dichloroethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as an antimicrobial agent and its utility in various scientific applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-22(17-8-3-1-4-9-17)23-19-13-14-21-18(16-19)10-7-15-24(21)28(26,27)20-11-5-2-6-12-20/h2,5-6,11-14,16-17H,1,3-4,7-10,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNUXPDIVVYDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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